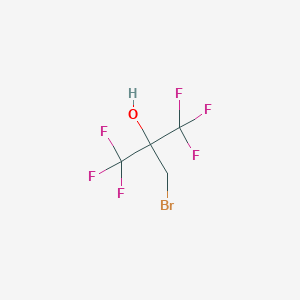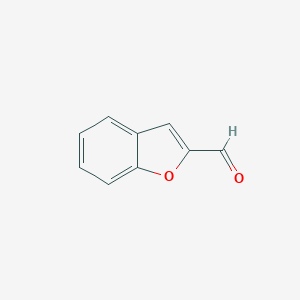
2-(2-Hydroxypropan-2-yl)-5-methylbenzene-1,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Hydroxypropan-2-yl)-5-methylbenzene-1,4-diol, also known as MPBD, is a chemical compound that has been the subject of much scientific research due to its potential therapeutic applications. This compound is a derivative of resveratrol, a natural compound found in grapes and red wine that has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties.
Mecanismo De Acción
The mechanism of action of 2-(2-Hydroxypropan-2-yl)-5-methylbenzene-1,4-diol is not yet fully understood, but it is believed to work through several different pathways. One possible mechanism is through the activation of the Nrf2 pathway, which is involved in the regulation of antioxidant and anti-inflammatory responses. 2-(2-Hydroxypropan-2-yl)-5-methylbenzene-1,4-diol may also work through the inhibition of certain enzymes involved in the production of inflammatory mediators.
Efectos Bioquímicos Y Fisiológicos
2-(2-Hydroxypropan-2-yl)-5-methylbenzene-1,4-diol has been shown to have several biochemical and physiological effects that may be beneficial in the treatment of various diseases. These effects include the inhibition of oxidative stress, the reduction of inflammation, and the induction of apoptosis in cancer cells. 2-(2-Hydroxypropan-2-yl)-5-methylbenzene-1,4-diol has also been shown to have neuroprotective effects and may help to improve cognitive function in certain conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(2-Hydroxypropan-2-yl)-5-methylbenzene-1,4-diol in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Another advantage is its low toxicity, which makes it a safe compound to work with. However, one limitation of using 2-(2-Hydroxypropan-2-yl)-5-methylbenzene-1,4-diol is its relatively high cost, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-(2-Hydroxypropan-2-yl)-5-methylbenzene-1,4-diol. One area of research is the development of new synthetic methods for producing 2-(2-Hydroxypropan-2-yl)-5-methylbenzene-1,4-diol that are more efficient and cost-effective. Another area of research is the investigation of the potential therapeutic applications of 2-(2-Hydroxypropan-2-yl)-5-methylbenzene-1,4-diol in the treatment of various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. Additionally, further research is needed to fully understand the mechanism of action of 2-(2-Hydroxypropan-2-yl)-5-methylbenzene-1,4-diol and its effects on different pathways in the body.
Métodos De Síntesis
The synthesis of 2-(2-Hydroxypropan-2-yl)-5-methylbenzene-1,4-diol can be achieved through several methods, including the use of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions and the use of boron trifluoride etherate as a catalyst in Friedel-Crafts acylation reactions. These methods have been developed to produce high yields of 2-(2-Hydroxypropan-2-yl)-5-methylbenzene-1,4-diol with high purity.
Aplicaciones Científicas De Investigación
2-(2-Hydroxypropan-2-yl)-5-methylbenzene-1,4-diol has been the subject of much scientific research due to its potential applications in the treatment of a variety of diseases. Some of the areas of research include cancer, neurodegenerative diseases, and cardiovascular diseases. 2-(2-Hydroxypropan-2-yl)-5-methylbenzene-1,4-diol has been shown to have anti-inflammatory and antioxidant properties, which may help to prevent or treat these diseases.
Propiedades
Número CAS |
111917-57-8 |
|---|---|
Nombre del producto |
2-(2-Hydroxypropan-2-yl)-5-methylbenzene-1,4-diol |
Fórmula molecular |
C10H14O3 |
Peso molecular |
182.22 g/mol |
Nombre IUPAC |
2-(2-hydroxypropan-2-yl)-5-methylbenzene-1,4-diol |
InChI |
InChI=1S/C10H14O3/c1-6-4-9(12)7(5-8(6)11)10(2,3)13/h4-5,11-13H,1-3H3 |
Clave InChI |
NEYYQMURWFWLNQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1O)C(C)(C)O)O |
SMILES canónico |
CC1=CC(=C(C=C1O)C(C)(C)O)O |
Sinónimos |
1,4-Benzenediol, 2-(1-hydroxy-1-methylethyl)-5-methyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



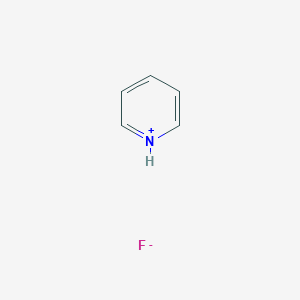
![6,7-Dimethyl-1H-benzo[D]imidazole-2-thiol](/img/structure/B45407.png)
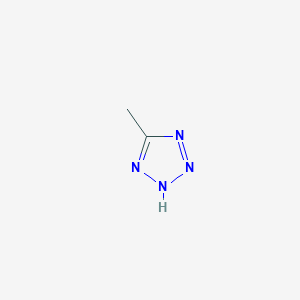
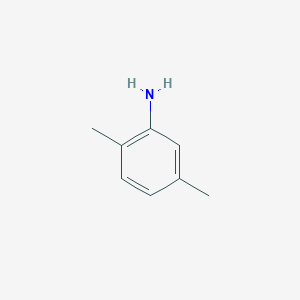
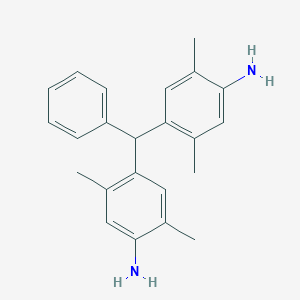
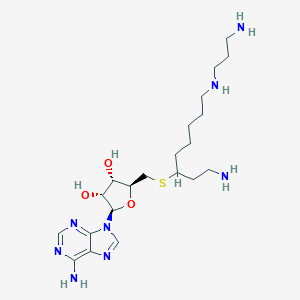
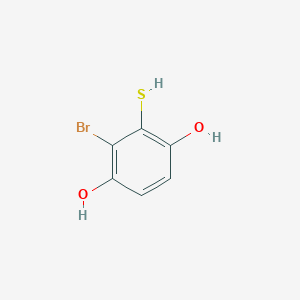
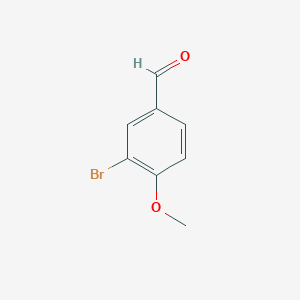
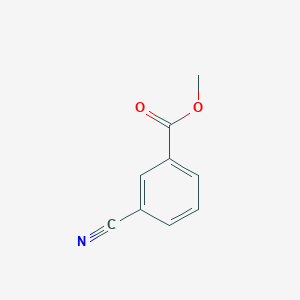
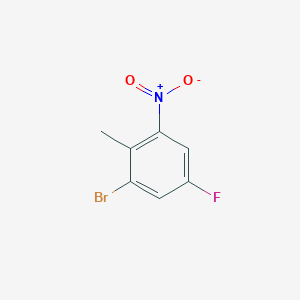
![(19S)-8-(Ethoxymethyl)-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B45431.png)
![N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-5-iodo-2,3-dihydro-1-benzofuran-7-carboxamide](/img/structure/B45432.png)
